1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Description
1-(4-ethoxyphenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound under discussion shares structural similarities with various pyrazine derivatives that have been synthesized and characterized for their potential applications. For instance, Saranya et al. (2020) synthesized pyran derivatives, focusing on their application as corrosion inhibitors for mild steel in sulfuric acid solutions, indicating that similar compounds could find use in materials science for corrosion protection (Saranya et al., 2020). Furthermore, Temple and Rener (1992) explored chiral isomers of pyrazine derivatives, highlighting their antimitotic properties, suggesting potential applications in cancer research (Temple & Rener, 1992).
Antibacterial Activity
Aghekyan et al. (2020) synthesized novel oxadiazole derivatives, including those with methoxyphenyl groups, and tested them for antibacterial activity, demonstrating the potential of structurally similar compounds in antimicrobial applications (Aghekyan et al., 2020). This indicates that our compound of interest could be explored for its efficacy against bacterial infections.
Corrosion Inhibition
The use of pyran and pyrazine derivatives as corrosion inhibitors has been documented, with compounds showing significant efficiency in protecting metals from acid-induced corrosion. This is supported by the research conducted by Saranya et al. (2020), where pyran derivatives exhibited high inhibition efficiency, suggesting that 1-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one could also serve a similar role in corrosion protection (Saranya et al., 2020).
Chemoprotective Properties
The chemoprotective properties of sulfur-containing compounds, akin to the structure of the compound , have been studied. De Long et al. (1986) investigated the effects of 1,2-dithiol-3-thiones on NAD(P)H:quinone reductase and glutathione levels in murine hepatoma cells, suggesting that sulfur-containing compounds can enhance detoxification potential and might offer protection against carcinogens (De Long et al., 1986).
Potential for COX-2 Inhibitory Activity
Singh et al. (2004) synthesized 2,3-diaryl pyrazines and quinoxalines, evaluating them for cyclooxygenase (COX-1/COX-2) inhibitory activity, which is crucial for developing anti-inflammatory drugs. This research implies that pyrazine derivatives could be potential candidates for selective COX-2 inhibitors, providing a pathway for anti-inflammatory therapeutics (Singh et al., 2004).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-7-5-4-6-15(16)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVHDABDDXCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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